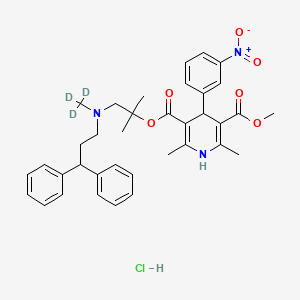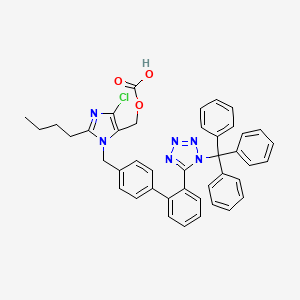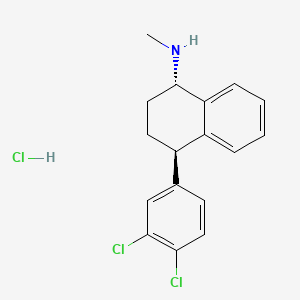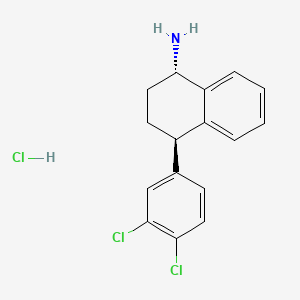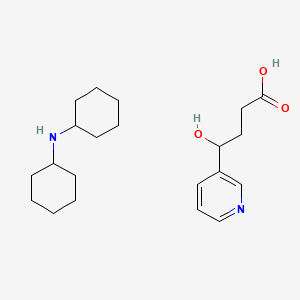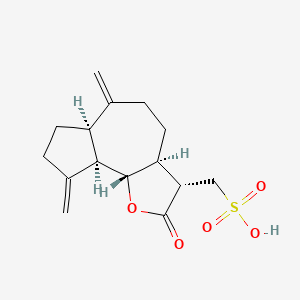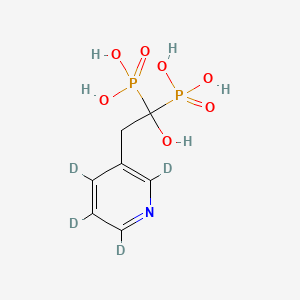
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 is a synthetic compound that serves as a source of dietary methionine, an essential amino acid. This compound is widely used in animal nutrition, particularly in poultry and swine feed, to ensure adequate methionine intake. Methionine is crucial for protein synthesis, growth, and overall health in animals .
準備方法
Synthetic Routes and Reaction Conditions
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 is synthesized through a multi-step chemical process. The primary synthetic route involves the conjugate addition of methanethiol to acrolein, followed by the formation and hydrolysis of a cyanohydrin . The reaction conditions typically include the use of organic amine salts and hydrocyanic acid, with sulfuric acid employed for the hydrolysis step .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a large scale using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for animal feed applications .
化学反応の分析
Types of Reactions
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to biologically active forms and its utilization in different applications .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the keto acid back to the hydroxy acid.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxy group in the compound.
Major Products Formed
The major products formed from these reactions include 2-keto-4-(methylthio)butanoic acid and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of methionine and other sulfur-containing compounds.
Biology: The compound is studied for its role in methionine metabolism and its effects on cellular processes.
Industry: It is widely used in animal feed to enhance growth and health in poultry and swine.
作用機序
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 exerts its effects primarily through its conversion to methionine in the body. This conversion involves two key enzymatic steps: oxidation to 2-keto-4-(methylthio)butanoic acid and subsequent transamination to methionine . The compound is transported across the intestinal epithelium by the monocarboxylate transporter 1, which facilitates its absorption and utilization .
類似化合物との比較
Similar Compounds
DL-Methionine: A direct source of methionine, commonly used in animal feed.
L-Methionine: The biologically active form of methionine, essential for protein synthesis.
2-Hydroxy-4-(methylthio)butanoic Acid: A similar compound with a hydroxy group instead of an amino group, used as a methionine precursor.
Uniqueness
DL-2-Hydroxy-4-(methylthio)butanoic Acid-13C4 is unique due to its stable isotope labeling with carbon-13, which makes it valuable for metabolic studies and tracing experiments. This labeling allows researchers to track the compound’s metabolic pathways and better understand its role in biological systems .
特性
CAS番号 |
1215556-82-3 |
|---|---|
分子式 |
C5H10O3S |
分子量 |
154.161 |
IUPAC名 |
2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/i2+1,3+1,4+1,5+1 |
InChIキー |
ONFOSYPQQXJWGS-LBHFFFFPSA-N |
SMILES |
CSCCC(C(=O)O)O |
同義語 |
α-Hydroxy-γ-(methylmercapto)butyric Acid-13C4; γ-(Methylthio)-α-hydroxybutyric Acid-13C4; 2-Hydroxy-4-(methylmercapto)butyric Acid-13C4; Desmenidol-13C4; HMTBA-13C4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


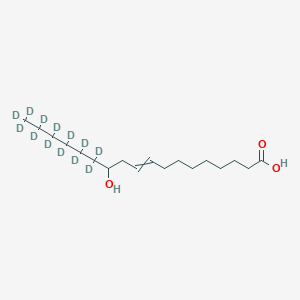
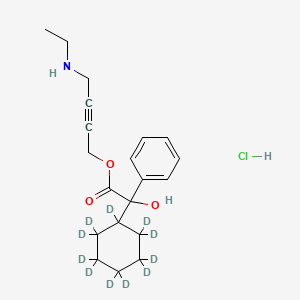

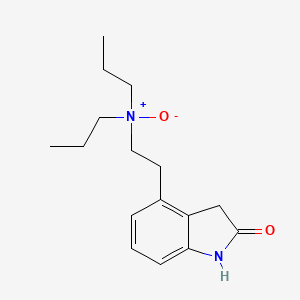
![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
